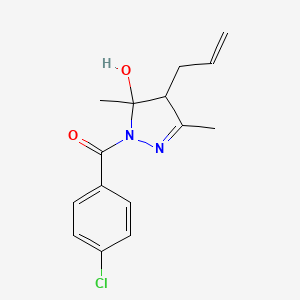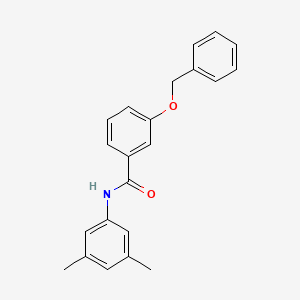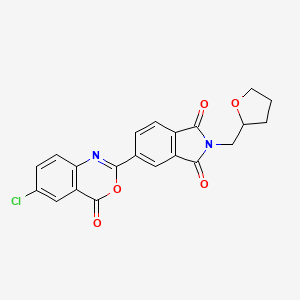![molecular formula C19H21ClN2O4S B4961703 N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4961703.png)
N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play a crucial role in various biological processes, including gene expression, cell signaling, and protein synthesis. By inhibiting these enzymes, Compound X can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Compound X in lab experiments is its specificity towards certain enzymes, which allows for the precise modulation of specific biological processes. It also has a well-defined chemical structure and can be synthesized in large quantities with high purity. However, one of the limitations of using Compound X is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the development and application of Compound X in scientific research. One potential direction is the optimization of its chemical structure to improve its specificity and reduce its toxicity. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of new assays and techniques to study the effects of Compound X on specific biological processes can lead to new insights into the mechanisms of disease and potential therapeutic targets.
Synthesis Methods
Compound X can be synthesized by reacting 2-chloroaniline with 4-(1-piperidinylsulfonyl)phenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of Compound X.
Scientific Research Applications
Compound X has been primarily used as a tool compound in scientific research to study the role of certain proteins and enzymes in various biological processes. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, inflammation, and neurodegenerative diseases. Compound X has also been used to study the effects of these enzymes on cell signaling pathways and gene expression.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-17-6-2-3-7-18(17)21-19(23)14-26-15-8-10-16(11-9-15)27(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUOBSDJNBYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4961638.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4961642.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4961647.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B4961652.png)

![5-methyl-N-(2-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4961667.png)
![4,4,7,8-tetramethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4961673.png)


![1,2-dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4961697.png)
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B4961711.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4961720.png)